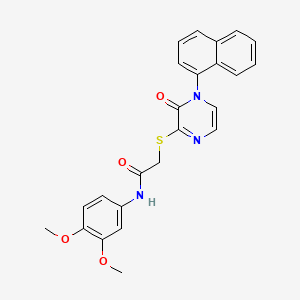

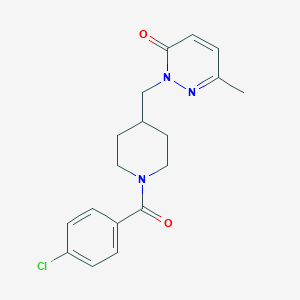

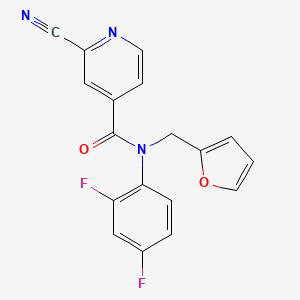

![molecular formula C20H26N6O3 B2695352 1'-(2-(4-氧代苯并[d][1,2,3]三唑-3(4H)-基)乙酰)-[1,4'-联吡哌啶]-4'-甲酰胺 CAS No. 440332-16-1](/img/structure/B2695352.png)

1'-(2-(4-氧代苯并[d][1,2,3]三唑-3(4H)-基)乙酰)-[1,4'-联吡哌啶]-4'-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazine ring, which is a type of heterocyclic compound . Compounds containing a triazole ring are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of secondary amides and hydrazides . A new series of similar compounds was designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The triazole ring, in particular, is a significant feature of this molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. For instance, the triazole ring can participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Given the presence of the triazole ring and other functional groups, it’s likely to have interesting chemical properties .科学研究应用

合成和生物活性

这种化合物属于一类已被广泛研究其在药物化学中的潜在生物活性和应用的分子。研究表明,类似化合物的合成和研究,重点在于其抗病毒、抗菌和抗癌特性。

-

抗病毒和抗菌特性:已合成并评估了与 1'-(2-(4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)乙酰基)-[1,4'-联哌啶]-4'-甲酰胺相关的化合物,以了解其抗病毒和抗菌活性。例如,噻唑 C-核苷和衍生物已证明在体外对疱疹病毒、副流感病毒和鼻病毒具有活性,并具有作为嘌呤核苷酸生物合成的抑制剂的潜力 (Srivastava 等人,1977)。类似地,含有青霉烷酸或头孢菌酸部分的杂化分子的微波辅助合成显示出对各种测试微生物具有良好至中等的抗菌活性 (Başoğlu 等人,2013)。

-

抗癌活性:已合成新型 2,4-二氨基-1,3,5-三嗪衍生物,并显示出有希望的体外抗肿瘤活性,特别是对黑色素瘤细胞系。这表明该结构家族中的化合物有可能作为抗癌药物开发的先导 (Sa̧czewski 等人,2006)。

化学合成和表征

-

已探索含 1,2,3-三嗪核的化合物的化学合成路线,以产生具有潜在生物活性的各种衍生物。微波辅助合成和涉及甲酰胺和胺的反应等技术已被应用于有效地生成这些化合物 (Kunishima 等人,2001)。

-

还进行了封端有 salen/saloph 金属中心的树状三聚氰胺核配合物的合成研究。这些研究提供了对三嗪基化合物在材料科学和催化中的结构多功能性和潜在应用的见解 (Uysal & Koç,2010)。

作用机制

Target of Action

The primary targets of the compound 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

The inhibition of AChE and BuChE by the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BuChE . This could potentially lead to improved cognitive function, making the compound a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer’s disease .

生化分析

Biochemical Properties

The compound interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), exhibiting excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This suggests that 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide can bind to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

By inhibiting AChE and BuChE, it could potentially increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .

Molecular Mechanism

The molecular mechanism of action of 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide involves binding to the active sites of AChE and BuChE, inhibiting their activity . This inhibition is likely due to the formation of a reversible complex between the compound and the enzyme, preventing the hydrolysis of acetylcholine.

Temporal Effects in Laboratory Settings

Given its biochemical properties, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains in the system and is able to inhibit AChE and BuChE .

Metabolic Pathways

Given its structure and known interactions, it is likely metabolized by enzymes in the liver and excreted via the kidneys .

属性

IUPAC Name |

1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3/c21-19(29)20(25-10-4-1-5-11-25)8-12-24(13-9-20)17(27)14-26-18(28)15-6-2-3-7-16(15)22-23-26/h2-3,6-7H,1,4-5,8-14H2,(H2,21,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXLAXVFEJKIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

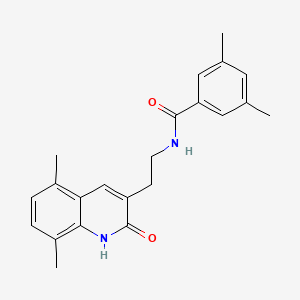

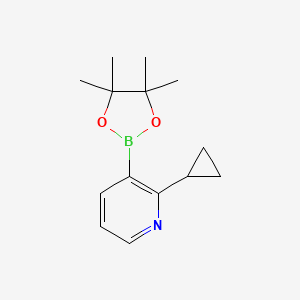

![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)

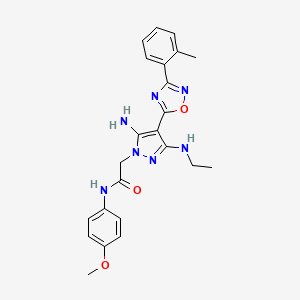

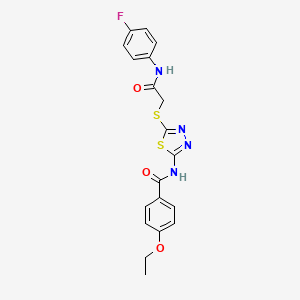

![(E)-3-(phenylsulfonyl)-N1-(pyridin-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2695282.png)

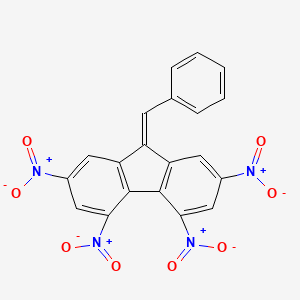

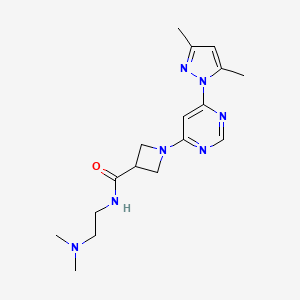

![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)

![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695291.png)